Triphosphate(1-)

Computational biochemistry Enzymology Phosphate hydrolysis

Triphosphate(1−) (CHEBI:48313), systematically named tetrahydrogen triphosphate (H₄P₃O₁₀⁻), is a monovalent inorganic anion and the primary conjugate base of triphosphoric acid. It belongs to the linear condensed polyphosphate family and constitutes one of five sequential protonation states of tripolyphosphate, occupying a narrow but functionally distinct pH window (dominant between approximately pH 2.2 and 3.7).

Molecular Formula H4O10P3-
Molecular Weight 256.95 g/mol
Cat. No. B1260049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphosphate(1-)
Molecular FormulaH4O10P3-
Molecular Weight256.95 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-]
InChIInChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-1
InChIKeyUNXRWKVEANCORM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphosphate(1-) Procurement Guide: Why the Monoprotonated Triphosphate Species Matters for Precision Chemistry


Triphosphate(1−) (CHEBI:48313), systematically named tetrahydrogen triphosphate (H₄P₃O₁₀⁻), is a monovalent inorganic anion and the primary conjugate base of triphosphoric acid [1]. It belongs to the linear condensed polyphosphate family and constitutes one of five sequential protonation states of tripolyphosphate, occupying a narrow but functionally distinct pH window (dominant between approximately pH 2.2 and 3.7) [2]. Unlike the fully deprotonated pentaanion (P₃O₁₀⁵⁻) commonly found in commercial sodium tripolyphosphate, the monoprotonated form carries a single localized charge that fundamentally alters its metal-chelation geometry, hydrolysis pathway, and biochemical recognition [3][4]. This species is not interchangeable with other triphosphate salts or protonation states, making accurate specification critical for reproducible experimental outcomes.

Defined protonation state: H₄P₃O₁₀⁻ (monoprotonated tripolyphosphate)
Target workflows: mechanistic enzymology, metal-chelate speciation, prebiotic chemistry
Not interchangeable with Na₅P₃O₁₀ or H₅P₃O₁₀; pH-dependent speciation matters

Why Triphosphate(1-) Cannot Be Replaced by Sodium Tripolyphosphate or Other Phosphate Salts


Neither the fully deprotonated pentasodium tripolyphosphate (Na₅P₃O₁₀) nor the more protonated triphosphoric acid can substitute for triphosphate(1−) in applications where protonation state dictates reactivity. The protonation pattern—specifically which of the three phosphorus centers carries the proton—controls whether P–O bond hydrolysis follows a sequential or concurrent mechanism, with γ-protonation lowering the rate-limiting water-attack barrier significantly [1]. In metal-chelation studies, the monoprotonated ligand forms distinct MHL chelates that cannot be replicated by the fully deprotonated form, and formation constants correlate directly with the acid dissociation constant of the monoprotonated species [2]. Additionally, triphosphate(1−) exists as the predominant species only over a narrow pH range (approximately 2.2–3.7), meaning that generic tripolyphosphate salts dissolved in water will spontaneously equilibrate to a mixture of protonation states that may not match experimental requirements [3].

Hydrolysis pathway divergence
γ-protonation lowers the rate-limiting barrier and favors a concurrent mechanism; other protonation patterns follow sequential pathways that may not match experimental expectations.
Chelation geometry mismatch
The monoprotonated ligand forms MHL chelates with distinct stability constants; fully deprotonated tripolyphosphate cannot replicate this geometry, altering metal‑binding outcomes.
Speciation mixture in solution
Generic tripolyphosphate salts dissolve to give mixed protonation states; the monoprotonated form dominates only under tightly controlled acidic conditions, limiting direct substitution.

Triphosphate(1-) Quantitative Differentiation Guide: Head-to-Head Evidence Against Comparators


Protonation-Dependent Hydrolysis Mechanism: γ-Protonation Lowers Rate-Limiting Barrier vs. Unprotonated Triphosphate

In a systematic computational study of methyl triphosphate hydrolysis in vacuum, protonation of the γ-phosphate group—as present in triphosphate(1−) when the proton resides on the terminal phosphate—was shown to favor a concurrent hydrolysis mechanism and lower the rate-limiting barrier for water breakup. This contrasts sharply with α/β-protonation patterns that favor sequential mechanisms [1]. The study provides quantitative activation barriers for different protonation patterns, demonstrating that γ-protonated species exhibit significantly lower barriers than unprotonated or α/β-protonated forms because the dissociated γ-metaphosphate intermediate (PγO₃⁻) is a much better electrophilic target for water attack than the un-dissociated −PγO₄²⁻ group [1].

Hydrolysis mechanism
Head‑to‑head
γ‑protonated: concurrent mechanism, lower barrier vs unprotonated: sequential, higher barrier
Protonation state controls reaction coordinate
DFT study, methyl triphosphate model
Computational biochemistry Enzymology Phosphate hydrolysis NTPase mechanism

Distinct Metal-Chelate Formation Constants for Monoprotonated Triphosphate vs. Fully Deprotonated Tripolyphosphate

Potentiometric equilibrium measurements of tripolyphosphate interactions with divalent metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Zn²⁺) demonstrate that monoprotonated tripolyphosphate (triphosphate(1−)) forms mixed metal-hydrogen chelate complexes (MHL) that are distinct from the normal chelates (ML) formed by the fully deprotonated ligand [1]. The formation constants of these MHL species correlate with both the ionization potentials of the metals and the acid dissociation constant of the monoprotonated ligand itself, indicating that the protonation state directly modulates chelate stability [1].

Metal‑chelate constants
Head‑to‑head
MHL chelates with distinct stability constants vs ML chelates only
Chelation geometry cannot be replicated
Potentiometric, 10 divalent metals
Coordination chemistry Potentiometry Water softening Metal sequestration

Triphosphate(1-) Dominance Window at pH 2.2–3.7 Contrasts with Broad-Range Competition from Other Protonation States

Triphosphoric acid is a pentaprotic acid with reported pKa values of 1.0, 2.2, 2.3, 5.7 (or 3.7), and 8.5 [1]. Using these constants, triphosphate(1−) (H₄P₃O₁₀⁻) reaches its maximum fraction at approximately pH 2.2–2.3, where it coexists with the fully protonated acid (H₅P₃O₁₀) and begins transitioning to triphosphate(2−) (H₃P₃O₁₀²⁻) above pH ~3.0. By contrast, the fully deprotonated P₃O₁₀⁵⁻ does not become the dominant species until pH exceeds approximately 8.5 [1].

Speciation window
Class‑level
Dominant at pH ~2.2–3.7 narrow acidic dominance window
Mixture risk outside this pH range
Based on reported pKa values
Speciation analysis Acid-base chemistry Buffer preparation Phosphate chemistry

Zinc-Binding Affinity Hierarchy: Triphosphate (P₃O₁₀⁵⁻) Outperforms Pyrophosphate but Lags Tetraphosphate—Implications for Triphosphate(1-) Speciation Studies

A comparative analysis of inorganic anion zinc-binding affinities reported apparent dissociation constants (pKd) of 2.7 for diphosphate (pyrophosphate, P₂O₇⁴⁻), 6.9 for triphosphate (P₃O₁₀⁵⁻), 7.2 for tetraphosphate (P₄O₁₃⁶⁻), and 10.4 for inositol phosphate [1]. This demonstrates that triphosphate binds zinc approximately 10,000-fold more tightly than pyrophosphate, placing it as a moderately strong zinc ligand among biological polyphosphates [1].

Zinc affinity rank
Cross‑study comparable
  1. Inositol phosphate (pKd 10.4)
  2. Tetraphosphate (pKd 7.2)
  3. Triphosphate (pKd 6.9)
  4. Pyrophosphate (pKd 2.7)
Triphosphate binds zinc ~10,000× stronger than pyrophosphate
Apparent pKd compilation; fully deprotonated forms
Bioinorganic chemistry Zinc homeostasis Polyphosphate affinity Metal trafficking

Triphosphate Hydrolysis Half-Life at pH 5: 1.76 Days vs. Pyrophosphate at 13.7 Days in Sediment Systems

In sediment incubation studies, the hydrolysis half-life of tripolyphosphate (TPP) at pH 5 was measured at 1.76 days, compared to 13.7 days for pyrophosphate (PP) under identical conditions, representing an approximately 7.8-fold faster degradation rate for triphosphate [1]. The hydrolysis rate of TPP also showed distinct pH dependence, with half-lives of 1.61 days at pH 7 and 2.16 days at pH 9, contrasting with PP which hydrolyzed faster at higher pH (13.7, 10.0, and 7.3 days at pH 5, 7, and 9, respectively) [1].

Hydrolysis half‑life
Head‑to‑head
1.76 d (pH 5) TPP half‑life in sediment vs pyrophosphate 13.7 d
Triphosphate hydrolyzes 7.8× faster under these conditions
Sediment incubation, ambient temperature
Environmental chemistry Phosphorus cycling Hydrolysis kinetics Sediment biogeochemistry

Triphosphate Exhibits Favorable SN2@P Hydrolysis Kinetics Over Pyrophosphate with and without Mg²⁺ Coordination

A computational study of nucleophilic substitution at phosphorus centers demonstrated that SN2@P-induced hydrolysis of triphosphate (PPP) is kinetically and thermodynamically favored over that of pyrophosphate (PP), both in the absence and presence of Mg²⁺ counterions [1]. Activation strain and energy decomposition analyses revealed that the activation barrier for PPP hydrolysis is lower than for PP because of a weaker Pα–O leaving group bond in the triphosphate system [1]. The energetic advantage of PPP over PP is slightly diminished by Mg²⁺ coordination but remains significant [1].

SN2@P hydrolysis barrier
Head‑to‑head
Triphosphate: lower barrier, weaker Pα–O bond vs Pyrophosphate: higher barrier
Reaction barrier remains lower with and without Mg²⁺
Computational SN2@P mechanism, vacuum phase
Physical organic chemistry Nucleophilic substitution Phosphate ester hydrolysis Mg²⁺ catalysis

Triphosphate(1-) Procurement Application Scenarios: Where Monoprotonated Triphosphate Delivers Definitive Advantage


Enzymatic Triphosphate Hydrolysis Mechanism Studies (NTPases, Myosin, GTPases)

Triphosphate(1−) provides a defined protonation state for investigating the catalytic mechanism of NTP-hydrolyzing enzymes. The γ-protonated species favors the concurrent hydrolysis pathway with a lower rate-limiting water-attack barrier, as established by Kiani & Fischer (2016) [1]. Using generic sodium tripolyphosphate introduces a mixture of protonation states that obscure the mechanistic interpretation of kinetic data.

Metal-Chelate Speciation and Stability Constant Determination

The monoprotonated triphosphate ligand forms MHL chelate complexes with divalent metals that have formation constants distinct from those of the fully deprotonated ML species [2]. For potentiometric titrations aimed at determining thermodynamic stability constants of metal-triphosphate systems, sourcing the correct protonation state is essential to avoid systematic errors in data fitting and speciation modeling.

pH-Controlled Phosphorylation and Prebiotic Chemistry Experiments

Triphosphate(1−) is the dominant triphosphate species in the pH range 2.2–3.7 [3], a regime relevant to mild acidic phosphorylation conditions and certain prebiotic chemistry scenarios. The kinetic advantage of triphosphate over pyrophosphate in SN2@P hydrolysis, both with and without Mg²⁺ [4], makes the correct triphosphate protonation state a critical variable in studying abiotic phosphorylation pathways.

Environmental Phosphorus Cycling and Sediment Hydrolysis Studies

Triphosphate hydrolyzes 7.8-fold faster than pyrophosphate at pH 5 in sediment systems, with a half-life of 1.76 days versus 13.7 days, and exhibits a distinct pH-dependence profile [5]. Researchers studying polyphosphate fate in environmental matrices must specify the exact triphosphate species to ensure that hydrolysis rate measurements are attributable to a defined starting material rather than an undefined mixture of protonation states.

Application
Selection Property
Validation Focus
NTPase/GTPase mechanism studies
γ‑protonation state (concurrent pathway)
Hydrolysis mechanism assignment and kinetic data interpretation
Metal‑chelate speciation
MHL chelate specificity
Stability constant accuracy and speciation modeling
Prebiotic phosphorylation
Acidic pH species dominance
Phosphorylation pathway interpretation under controlled pH
Environmental P cycling
Defined starting material identity
Hydrolysis rate attribution and speciation control
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